![molecular formula C14H19NO2 B1596868 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline CAS No. 99155-80-3](/img/structure/B1596868.png)
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
Overview
Description
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of ethoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-diethoxyisoquinoline and methylating agents.
Methylation: The 6,7-diethoxyisoquinoline undergoes methylation at the 1 position using methyl iodide or other suitable methylating agents under basic conditions.
Reduction: The resulting product is then subjected to reduction, often using hydrogenation or other reducing agents, to achieve the dihydroisoquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C) for the reduction step.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, particularly in the context of muscle contractility and neurotransmitter modulation.
1. Smooth Muscle Contractility
Research has demonstrated that derivatives of dihydroisoquinoline, including 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline, can influence smooth muscle (SM) contractility. A study indicated that compounds similar to this compound modulate calcium currents and affect the activity of muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) in isolated SM tissues. These interactions suggest a potential role in managing conditions related to muscle contractions and gastrointestinal motility .
2. Neurotransmitter Interaction
The compound has shown promise in modulating neurotransmitter systems. For instance, it was observed to inhibit neuronal activity when co-administered with serotonin (5-HT), indicating a potential application in treating disorders associated with dysregulated neurotransmission . The ability to affect receptor activity suggests that this compound could be explored for therapeutic uses in neurological conditions.
Case Studies
Several studies have highlighted the therapeutic potential of isoquinoline derivatives:
1. Contractile Activity Study
In an experimental setup involving isolated SM tissues from guinea pigs, the effects of this compound were assessed. The findings indicated a significant reduction in contraction strength at specific concentrations (25 to 100 μM), showcasing its potential as a modulator of muscle activity .
2. Neuropharmacological Effects
Another study focused on the interaction of isoquinoline derivatives with neurotransmitter systems. The results suggested that these compounds could serve as effective agents in controlling muscle contractility by influencing mAChRs and 5-HT receptor pathways .
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.
1-Methyl-3,4-dihydroisoquinoline: Lacks the ethoxy groups at the 6 and 7 positions.
6,7-Diethoxyisoquinoline: Lacks the dihydro structure and the methyl group at the 1 position.
Uniqueness: 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline is unique due to the presence of both ethoxy groups and a partially saturated ring structure, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound belongs to the isoquinoline family and is characterized by its unique bicyclic structure. The presence of ethoxy groups at the 6 and 7 positions, along with a methyl group at the 1 position, contributes to its distinct pharmacological profile. Its molecular formula is .
Muscle Contractility Modulation
Research indicates that this compound exhibits significant effects on smooth muscle contractility. In vitro studies have shown that this compound can enhance calcium ion release through voltage-gated channels, leading to altered muscle contractions. Specifically, it has been found to modulate muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) in smooth muscle tissues .
Table 1: Effects on Muscle Contractility
Concentration (μM) | Effect on Contraction (%) | Mechanism of Action |
---|---|---|
25 | 15% increase | Calcium release |
50 | 31.6% increase | mAChR modulation |
100 | 50% increase | Voltage-gated Ca²⁺ channels |
At concentrations ranging from 25 to 100 μM, the compound significantly affects contractility by enhancing calcium ion dynamics in smooth muscle preparations .
Interaction with Receptors
The compound has been shown to affect the activity of various receptors:
- Muscarinic Acetylcholine Receptors : It modulates the function of mAChRs, particularly M3 subtypes, influencing smooth muscle responses.
- Serotonin Receptors : Immunohistochemical studies revealed a reduction in serotonin receptor activity (5-HT2A and 5-HT2B) in smooth muscle cells when treated with the compound .
Synthesis Methods
Several synthetic pathways have been developed for creating this compound. The most notable methods include:
- Bischler–Napieralski Reaction : This method has been employed successfully to synthesize the compound with high yields.
- Functionalization Techniques : Various functionalization approaches allow for modifications that enhance biological activity or create novel derivatives .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison of Isoquinoline Derivatives
Compound Name | Structural Features | Unique Properties |
---|---|---|
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Two methoxy groups | Known for anticonvulsant effects |
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl | Chlorophenyl substitution | Exhibits strong muscle contractility modulation |
6-Methoxy-1-methyl-3,4-dihydroisoquinoline | One methoxy group | Less potent in receptor modulation |
The presence of ethoxy groups in this compound enhances its pharmacological profile compared to its methoxy counterparts .
Case Studies and Research Findings
Recent studies have focused on the physiological effects of this compound on isolated smooth muscle tissues. For instance:
- In a study examining spontaneous contractile activity in guinea pig smooth muscle preparations, it was observed that co-administration with serotonin resulted in a significant inhibition of neuronal activity and receptor expression .
This evidence supports the hypothesis that this compound could serve as a therapeutic agent for conditions involving dysregulated smooth muscle contractility.
Properties
IUPAC Name |
6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPIDDLIIVFOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=NCCC2=C1)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369201 | |
Record name | 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99155-80-3 | |
Record name | 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.